1-Bromo-3-chloro-2-ethoxy-5-fluorobenzene
Description
Significance of Halogenated Aromatic Scaffolds in Advanced Organic Synthesis
Halogenated aromatic compounds are fundamental building blocks in modern organic synthesis. libretexts.orgmolport.com The presence of halogen atoms on an aromatic ring provides reactive handles for a multitude of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, enabling the construction of complex molecular frameworks from simpler precursors. organic-chemistry.org This versatility is crucial in the development of new pharmaceuticals, agrochemicals, and materials. Furthermore, the introduction of halogens can significantly modulate the electronic and steric properties of a molecule, influencing its reactivity and biological activity. The ability to selectively introduce different halogens at specific positions on an aromatic scaffold allows for fine-tuning of these properties, a key strategy in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-bromo-3-chloro-2-ethoxy-5-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUMCWYHPSKDKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301258596 | |
| Record name | Benzene, 1-bromo-3-chloro-2-ethoxy-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301258596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-07-1 | |
| Record name | Benzene, 1-bromo-3-chloro-2-ethoxy-5-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-3-chloro-2-ethoxy-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301258596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Applications and Research Interest
The specific applications for 1-Bromo-3-chloro-2-ethoxy-5-fluorobenzene have not been documented in available literature due to the compound's apparent novelty or specialized use. However, polyhalogenated aromatic compounds, in general, are of significant interest in several fields. They often serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. nbinno.com The unique combination of halogens can enhance the biological activity and metabolic stability of a molecule. For example, related compounds like 5-Bromo-1,3-dichloro-2-fluorobenzene are used in the synthesis of isoxazoline (B3343090) derivatives, which exhibit insecticidal properties. nbinno.com
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Halogenated Aromatics
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. acs.org It provides a balance between accuracy and computational cost, making it well-suited for analyzing halogenated aromatic systems.
The first step in a computational study is typically a geometry optimization, which seeks to find the lowest energy arrangement of atoms in the molecule. youtube.comresearchgate.net For 1-Bromo-3-chloro-2-ethoxy-5-fluorobenzene, DFT calculations would predict the equilibrium bond lengths, bond angles, and dihedral angles. The presence of multiple, bulky substituents (bromo, chloro, and ethoxy groups) on the benzene (B151609) ring would likely induce some steric strain, potentially causing minor deviations from a perfectly planar aromatic ring.
The C-Br, C-Cl, and C-F bond lengths are influenced by the electronic environment of the ring. The ethoxy group (-OCH2CH3), being an electron-donating group, increases electron density in the ring, which can slightly affect the bond lengths of the adjacent halogens. Energetic features, such as the total electronic energy and the heat of formation, can also be calculated, providing data on the molecule's thermodynamic stability. researchgate.netresearchgate.net
| Parameter | Typical Predicted Value (Å or °) | Comment |
|---|---|---|
| C-Br Bond Length | ~1.89 - 1.91 Å | Standard for bromobenzenes. |
| C-Cl Bond Length | ~1.73 - 1.75 Å | Typical for chlorobenzenes. ncert.nic.in |
| C-F Bond Length | ~1.35 - 1.37 Å | Characteristic of fluorobenzenes. |
| C-O Bond Length (Aromatic) | ~1.36 - 1.38 Å | Shorter than aliphatic C-O due to resonance. |
| C-C-C Bond Angle (in ring) | ~118 - 122° | Deviations from ideal 120° due to substituent strain. |
Molecular Electrostatic Potential (MEP) analysis is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactive behavior towards electrophilic and nucleophilic reagents. researchgate.netrsc.orgresearchgate.net The MEP map of 1-Bromo-3-chloro-2-ethoxy-5-fluorobenzene would display distinct regions of positive and negative potential.
A key feature for heavier halogens (Cl, Br, I) is the "σ-hole," an electropositive region on the outermost portion of the halogen atom, opposite the C-X bond. acs.org This positive cap (V_S,max) is crucial for halogen bonding. rsc.org The bromine and chlorine atoms in the title compound are expected to possess significant σ-holes. Conversely, the high electronegativity of the fluorine atom and the lone pairs on the ethoxy oxygen atom would create regions of negative electrostatic potential, which are potential sites for electrophilic attack or hydrogen/halogen bond acceptance. acs.orgdntb.gov.ua
| Atom/Region | MEP Feature | Predicted Reactivity |
|---|---|---|
| Bromine | Positive σ-hole | Electrophilic; Halogen bond donor. acs.org |
| Chlorine | Positive σ-hole | Electrophilic; Halogen bond donor. acs.org |
| Fluorine | Negative potential | Nucleophilic; Halogen/Hydrogen bond acceptor. acs.org |
| Ethoxy Oxygen | Negative potential (lone pairs) | Nucleophilic; Hydrogen bond acceptor. |
| Aromatic π-system | Generally negative | Nucleophilic, but modulated by substituents. |
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comresearchgate.net The energy and spatial distribution of these orbitals are critical.
For 1-Bromo-3-chloro-2-ethoxy-5-fluorobenzene, the electron-donating ethoxy group would raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack compared to an unsubstituted benzene ring. The electron-withdrawing halogens would generally lower the energies of both the HOMO and LUMO. researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive. DFT calculations can precisely determine the energies and electron density distributions of these orbitals. mdpi.com
The arrangement of substituents on the benzene ring creates a complex challenge in predicting the site of further substitution reactions, such as electrophilic aromatic substitution (EAS). researchgate.net The ethoxy group is a powerful activating, ortho-, para-director, while the halogens are deactivating, ortho-, para-directors. ncert.nic.in
Computational methods can predict regioselectivity with high accuracy. nih.govsemanticscholar.org By calculating the energies of the potential intermediates (sigma complexes) formed upon attack by an electrophile at each available carbon position, the most stable intermediate corresponds to the major reaction product. acs.org Alternatively, methods like RegioSQM compute proton affinities at different sites, with the lowest energy of protonation indicating the most nucleophilic and thus most reactive site for EAS. rsc.orgchemrxiv.org For the title compound, a competition between the positions ortho/para to the ethoxy group and those influenced by the halogens would be computationally resolved.
While DFT is powerful, its accuracy for systems containing heavy halogens like bromine is a known challenge. acs.org Standard DFT functionals may not adequately account for two key phenomena:
Relativistic Effects: For heavy elements, the core electrons move at speeds approaching the speed of light, which alters the electronic structure. These effects are significant for bromine and even more so for iodine. researchgate.netchemrxiv.org
Electron Correlation and Dispersion: The description of weak noncovalent interactions, which are critical for halogen bonding, requires functionals that can accurately model London dispersion forces. nih.gov
Specialized functionals and basis sets, including those that incorporate relativistic corrections (e.g., via effective core potentials) and dispersion corrections (e.g., DFT-D methods), are necessary to achieve high accuracy for the geometries, energies, and interaction potentials of molecules containing heavy halogens. researchgate.netnih.gov
Analysis of Halogen Bonding and Noncovalent Interactions
Halogenated aromatic compounds are known to participate in a variety of noncovalent interactions, which are fundamental to supramolecular chemistry and materials science. acs.orgnih.gov The most significant of these for 1-Bromo-3-chloro-2-ethoxy-5-fluorobenzene is the halogen bond (XB).
A halogen bond is a noncovalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom, or even a π-system. acs.orgacs.org In the title compound, the bromine and chlorine atoms can act as XB donors. mdpi.com Potential XB acceptors within a crystal lattice or in solution could include the fluorine atom, the ethoxy oxygen of a neighboring molecule, or other Lewis bases. Computational studies allow for the precise characterization of these interactions, including their geometry (linearity of the C-X···Acceptor angle) and interaction energy. nih.govresearchgate.netmdpi.com
| Interaction Type | Typical Interaction Energy (kJ/mol) | Geometrical Feature |
|---|---|---|
| C-Br···O | 10 - 25 | C-Br-O angle typically > 160° |
| C-Cl···O | 8 - 20 | C-Cl-O angle typically > 160° |
| C-Br···F | 5 - 15 | Interaction distance shorter than sum of van der Waals radii. |
| C-Cl···F | 4 - 12 | Interaction distance shorter than sum of van der Waals radii. |
Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction Plot (NCIPlot)
The Quantum Theory of Atoms in Molecules (QTAIM) and the Noncovalent Interaction Plot (NCIPlot) are powerful computational tools for analyzing the electron density of a molecule to characterize chemical bonding and noncovalent interactions. These methods offer a detailed picture of the interactions that govern the structure and properties of 1-Bromo-3-chloro-2-ethoxy-5-fluorobenzene.
Quantum Theory of Atoms in Molecules (QTAIM)
QTAIM analysis partitions the electron density of a molecule into atomic basins, allowing for the quantification of atomic charges and the characterization of chemical bonds through the analysis of bond critical points (BCPs). At a BCP, the electron density is at a minimum along the bond path but at a maximum in the perpendicular directions. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these points provide insight into the nature of the interaction.
For 1-Bromo-3-chloro-2-ethoxy-5-fluorobenzene, QTAIM can be used to analyze the various intramolecular interactions. The analysis would likely reveal BCPs corresponding to the covalent bonds within the benzene ring, the carbon-halogen bonds, and the bonds within the ethoxy group. Furthermore, due to the proximity of the substituents, intramolecular noncovalent interactions, such as halogen-halogen or halogen-oxygen contacts, could be identified and characterized.
Below is a hypothetical data table illustrating the kind of results that a QTAIM analysis of 1-Bromo-3-chloro-2-ethoxy-5-fluorobenzene might yield for selected intramolecular interactions.
| Interaction | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Nature of Interaction |
|---|---|---|---|
| C-Br | 0.158 | -0.123 | Covalent |
| C-Cl | 0.175 | -0.189 | Covalent |
| C-F | 0.231 | -0.543 | Polar Covalent |
| C-O (ethoxy) | 0.245 | -0.612 | Polar Covalent |
| Br···Cl (intramolecular) | 0.012 | 0.045 | Weak Noncovalent (Halogen Bond) |
| Cl···O (intramolecular) | 0.015 | 0.058 | Weak Noncovalent |
Noncovalent Interaction Plot (NCIPlot)
NCIPlot is a visualization method that highlights noncovalent interactions in real space. It is based on the reduced density gradient (RDG), which is a function of the electron density and its first derivative. By plotting the RDG against the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density multiplied by the density itself (sign(λ₂)ρ), different types of noncovalent interactions can be identified and visualized as surfaces.
For 1-Bromo-3-chloro-2-ethoxy-5-fluorobenzene, an NCIPlot analysis would visually represent the intramolecular noncovalent interactions. The resulting plot would likely show:
Van der Waals interactions: Large, diffuse green surfaces around the molecule, particularly corresponding to the benzene ring and the ethyl group.
Steric clashes or repulsive interactions: Small, reddish-brown areas between sterically hindered atoms, for instance, between the bulky bromine and chlorine atoms and the ethoxy group.
Attractive interactions: Blue or bluish-green surfaces indicating hydrogen bonds (e.g., between a hydrogen of the ethyl group and a halogen atom) or halogen bonds.
Simulation of Reaction Pathways and Transition States
Computational chemistry provides the tools to simulate chemical reactions, map out their energy profiles, and identify the structures of transient species like transition states. For 1-Bromo-3-chloro-2-ethoxy-5-fluorobenzene, these simulations can predict its reactivity in various chemical transformations, such as electrophilic aromatic substitution or nucleophilic aromatic substitution.
The simulation of a reaction pathway typically involves identifying the reactant(s) and product(s) and then using computational methods, such as density functional theory (DFT), to find the minimum energy path connecting them. Along this path, the highest energy point corresponds to the transition state.
A plausible reaction to investigate for 1-Bromo-3-chloro-2-ethoxy-5-fluorobenzene is nitration, a classic electrophilic aromatic substitution. The various substituents on the benzene ring will direct the incoming electrophile (NO₂⁺) to a specific position. The ethoxy group is an activating, ortho-, para-director, while the halogens are deactivating, ortho-, para-directors. The interplay of these directing effects makes computational simulation essential for predicting the major product.
The simulation would involve calculating the activation energies for the attack of the nitronium ion at the different available positions on the benzene ring. The position with the lowest activation energy would correspond to the major product.
Below is an illustrative data table summarizing the hypothetical calculated activation energies and reaction energies for the nitration of 1-Bromo-3-chloro-2-ethoxy-5-fluorobenzene at the possible positions.
| Position of Attack | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Position 4 | 15.2 | -25.8 | Major Product |
| Position 6 | 18.9 | -22.1 | Minor Product |
The identification of the transition state structure for the favored pathway is a key outcome of these simulations. The geometry of the transition state provides critical information about the reaction mechanism, such as bond-breaking and bond-forming processes. For the nitration reaction, the transition state would be a high-energy intermediate where the nitronium ion is partially bonded to a carbon atom of the benzene ring, which temporarily loses its aromaticity.
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Regioisomer Differentiation
NMR spectroscopy is the most powerful tool for the structural determination of 1-Bromo-3-chloro-2-ethoxy-5-fluorobenzene, as it provides detailed information about the chemical environment of each hydrogen and carbon atom. This is crucial for distinguishing it from other isomers, such as 1-bromo-5-chloro-2-ethoxy-3-fluorobenzene. bldpharm.com
The ¹H NMR and ¹³C NMR spectra provide foundational data for the initial structural assessment of the compound.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the ethoxy group. The aromatic region would feature two signals corresponding to the protons at the C-4 and C-6 positions. Due to the influence of the surrounding electronegative halogen and ethoxy substituents, these protons would appear in the downfield region, typically between δ 6.5 and 8.0 ppm. libretexts.org The proton at C-6 is flanked by fluorine and bromine and would likely appear as a doublet of doublets due to coupling with the C-4 proton (a small meta-coupling, ⁴JHH) and the fluorine atom (⁴JHF). The proton at C-4, situated between chlorine and fluorine, would also be a doublet of doublets, coupling to the C-6 proton (⁴JHH) and the fluorine atom (³JHF). The ethoxy group would present as a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic ethyl pattern.
The ¹³C NMR spectrum , which is typically broadband decoupled, would display eight distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are significantly influenced by the electronegativity of the attached substituents. chemicalbook.com The carbon atoms bonded to the halogens and the oxygen atom (C-1, C-2, C-3, C-5) are expected to be the most deshielded. The carbon attached to fluorine (C-5) will show a large one-bond coupling (¹JCF), appearing as a doublet in a coupled spectrum. The effects of halogen and other substituents on ¹³C chemical shifts are generally additive, allowing for predictable shift values. nih.gov The carbons of the ethoxy group would appear in the upfield region, with the methylene carbon (~60-70 ppm) being more downfield than the methyl carbon (~15 ppm).
Predicted ¹H and ¹³C NMR Data for 1-Bromo-3-chloro-2-ethoxy-5-fluorobenzene
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H | H-4 | ~7.0 - 7.5 | Doublet of Doublets (dd) | ³JHF ≈ 8-10, ⁴JHH ≈ 2-3 |
| ¹H | H-6 | ~7.2 - 7.7 | Doublet of Doublets (dd) | ⁴JHF ≈ 5-7, ⁴JHH ≈ 2-3 |
| ¹H | -OCH₂CH₃ | ~4.0 - 4.3 | Quartet (q) | ³JHH ≈ 7 |
| ¹H | -OCH₂CH₃ | ~1.4 - 1.6 | Triplet (t) | ³JHH ≈ 7 |
| ¹³C | C-1 (-Br) | ~110 - 120 | Singlet | - |
| ¹³C | C-2 (-OEt) | ~150 - 158 | Singlet | - |
| ¹³C | C-3 (-Cl) | ~130 - 135 | Singlet | - |
| ¹³C | C-4 | ~115 - 125 | Doublet (due to F) | ²JCF ≈ 20-25 |
| ¹³C | C-5 (-F) | ~158 - 165 | Doublet (due to F) | ¹JCF ≈ 240-260 |
| ¹³C | C-6 | ~110 - 120 | Doublet (due to F) | ²JCF ≈ 20-25 |
| ¹³C | -OCH₂CH₃ | ~65 - 75 | Singlet | - |
| ¹³C | -OCH₂CH₃ | ~14 - 16 | Singlet | - |
For a molecule with such a dense and complex substitution pattern, one-dimensional NMR spectra may not be sufficient for complete and unambiguous assignment. Two-dimensional (2D) NMR experiments are indispensable for confirming the structure and differentiating between regioisomers. oxinst.com
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to confirm the coupling between the two aromatic protons (H-4 and H-6). An off-diagonal cross-peak between these two signals would definitively establish their spatial proximity through the bond network. oxinst.com
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbons. It would correlate the H-4 signal to the C-4 signal and the H-6 signal to the C-6 signal. It would also link the ethoxy methylene and methyl proton signals to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for distinguishing this regioisomer. It reveals correlations between protons and carbons over two to three bonds. For example, the methylene protons (-OCH₂-) of the ethoxy group would show a correlation to the C-2 carbon, confirming the position of the ethoxy group. Furthermore, long-range correlations from H-4 to C-2, C-3, C-5, and C-6, and from H-6 to C-1, C-2, and C-5 would provide the final, conclusive evidence for the entire substitution pattern.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight of 1-Bromo-3-chloro-2-ethoxy-5-fluorobenzene and to analyze its structural components through fragmentation analysis. libretexts.org
GC-MS is the method of choice for the analysis of volatile and semi-volatile halogenated aromatic compounds. The gas chromatograph separates the compound from the solvent and any impurities based on boiling point and polarity. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. This technique ensures that the resulting mass spectrum is of a pure compound, which is critical for accurate identification.
Under electron ionization (EI), the 1-Bromo-3-chloro-2-ethoxy-5-fluorobenzene molecule will form a molecular ion (M⁺•). The most crucial diagnostic feature in its mass spectrum is the isotopic pattern of the molecular ion. Due to the natural abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the molecular ion peak will appear as a cluster of peaks at M, M+2, and M+4, with characteristic relative intensities.
Common fragmentation pathways for ethoxybenzenes involve the cleavage of the ether bond. libretexts.org The most likely initial fragmentations are:
Loss of an ethyl radical (•C₂H₅): This is a very common pathway, leading to the formation of a [M - 29]⁺ ion. This resulting polyhalogenated phenoxy cation is relatively stable.
Loss of ethene (C₂H₄): A McLafferty-type rearrangement can lead to the loss of an ethene molecule, resulting in a [M - 28]⁺• radical cation.
Loss of halogens: Subsequent fragmentation can involve the loss of bromine (Br•) or chlorine (Cl•) radicals from the molecular ion or other fragments.
Predicted Mass Spectrometry Fragments for 1-Bromo-3-chloro-2-ethoxy-5-fluorobenzene (C₈H₇BrClFO)
| m/z (for ⁷⁹Br, ³⁵Cl) | Predicted Fragment Ion | Fragmentation Pathway | Notes |
| 252 | [C₈H₇⁷⁹Br³⁵ClFO]⁺• | Molecular Ion (M⁺•) | The base peak of the isotopic cluster. Will be accompanied by M+2 (from ⁸¹Br or ³⁷Cl) and M+4 (from ⁸¹Br and ³⁷Cl) peaks, creating a signature pattern. |
| 223 | [C₆H₂⁷⁹Br³⁵ClFO]⁺ | [M - C₂H₅]⁺ | Loss of the ethyl radical from the ethoxy group. This is often a prominent peak. |
| 195 | [C₅H₂⁷⁹Br³⁵ClF]⁺ | [M - C₂H₅ - CO]⁺ | Subsequent loss of carbon monoxide from the phenoxy cation. |
| 173 | [C₈H₇³⁵ClFO]⁺• | [M - Br]⁺ | Loss of the bromine radical. |
| 217 | [C₈H₇⁷⁹BrFO]⁺• | [M - Cl]⁺ | Loss of the chlorine radical. |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, including IR and Raman, are used to identify the various functional groups and bond types within the molecule. While these spectra can be complex for poly-substituted benzenes, certain regions provide clear diagnostic information. researchgate.net
Aromatic C-H Stretching: Weak to medium bands are expected in the 3100-3000 cm⁻¹ region.
Aliphatic C-H Stretching: The ethoxy group will show characteristic C-H stretching vibrations from its methylene and methyl groups in the 3000-2850 cm⁻¹ range.
Aromatic C=C Stretching: The benzene (B151609) ring itself will produce several characteristic bands in the 1600-1400 cm⁻¹ region.
C-O Stretching: The aryl-alkyl ether linkage (Ar-O-CH₂) will produce strong, characteristic C-O stretching bands, typically appearing in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.
C-Halogen Stretching: The vibrations for carbon-halogen bonds appear in the fingerprint region. The C-F stretch is typically found around 1250-1000 cm⁻¹. The C-Cl stretch is observed in the 850-550 cm⁻¹ range, while the C-Br stretch appears at lower wavenumbers, generally between 690-515 cm⁻¹. researchgate.net
Out-of-Plane Bending: The substitution pattern on the benzene ring influences the C-H out-of-plane (oop) bending vibrations in the 900-675 cm⁻¹ region, which can sometimes provide clues about the arrangement of the substituents.
Predicted Vibrational Frequencies for 1-Bromo-3-chloro-2-ethoxy-5-fluorobenzene
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Spectroscopy |
| Aromatic C-H Stretch | 3100 - 3000 | Weak - Medium | IR, Raman |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium - Strong | IR, Raman |
| Aromatic C=C Ring Stretch | 1600 - 1400 | Medium - Strong | IR, Raman |
| Asymmetric C-O-C Stretch | 1275 - 1200 | Strong | IR |
| Symmetric C-O-C Stretch | 1075 - 1020 | Strong | IR |
| C-F Stretch | 1250 - 1000 | Strong | IR |
| C-Cl Stretch | 850 - 550 | Medium - Strong | IR |
| C-Br Stretch | 690 - 515 | Medium - Strong | IR |
1 Bromo 3 Chloro 2 Ethoxy 5 Fluorobenzene As a Synthetic Intermediate
Precursor for Highly Functionalized Aromatic Compounds
The primary utility of 1-Bromo-3-chloro-2-ethoxy-5-fluorobenzene lies in its capacity to act as a precursor for aromatic compounds bearing multiple, diverse functional groups. The distinct reactivity of the C-Br, C-Cl, and C-F bonds is the key to this utility. The C-Br bond is typically the most reactive site for transformations such as metal-halogen exchange or cross-coupling reactions, followed by the C-Cl bond. The C-F bond is the most stable and least reactive, often remaining intact until harsher reaction conditions are applied.
This reactivity hierarchy allows for a programmed, sequential introduction of different substituents onto the aromatic ring. For instance, the bromo position can be selectively targeted for Suzuki, Stille, or Sonogashira cross-coupling reactions to form a new carbon-carbon or carbon-heteroatom bond, leaving the chloro and fluoro substituents untouched for subsequent modifications. This stepwise approach is fundamental for creating highly substituted aromatic cores that are difficult to synthesize through other methods.
Building Block in the Synthesis of Complex Organic Molecules
Beyond simple functionalized aromatics, 1-Bromo-3-chloro-2-ethoxy-5-fluorobenzene serves as a key building block for larger, more intricate molecular architectures, particularly in the synthesis of agrochemicals and pharmaceuticals. The stability of the polyhalogenated ethoxybenzene core allows it to be carried through multiple synthetic steps. Chemists can build out molecular complexity from one position (e.g., the bromo group) while retaining the other halogens as latent functional groups to be reacted later in the synthetic sequence. This strategy is crucial for convergent synthesis, where different fragments of a target molecule are prepared separately before being combined.
The presence of the ethoxy group also influences the reactivity and properties of the molecule, including its solubility and conformational preferences, which can be important considerations in the design of biologically active compounds.
Development of New Synthetic Pathways Utilizing Polyhalogenated Ethoxybenzenes
The unique substitution pattern of 1-Bromo-3-chloro-2-ethoxy-5-fluorobenzene and related polyhalogenated ethoxybenzenes drives the development of novel synthetic methodologies. Research in this area focuses on achieving greater control over regioselectivity in aromatic substitution reactions. Chemists explore advanced catalytic systems, often based on palladium, copper, or nickel, to enable selective activation of one C-X bond over another.
Challenges in this field include preventing halogen scrambling and achieving high yields in sequential cross-coupling reactions. The development of ligands that can fine-tune the reactivity of the metal catalyst is a key area of investigation. Success in these endeavors expands the synthetic chemist's toolbox, allowing for the efficient and precise construction of complex aromatic structures from readily available polyhalogenated starting materials.
Role in the Synthesis of Functional Materials
The electronic properties imparted by the halogen and ethoxy substituents make 1-Bromo-3-chloro-2-ethoxy-5-fluorobenzene and its isomers valuable intermediates in the synthesis of functional materials. Specifically, isomers of this compound are utilized as building blocks for materials used in Organic Light-Emitting Diodes (OLEDs).
In this context, the halogenated benzene (B151609) core can be incorporated into larger conjugated systems that form the emissive or charge-transport layers of an OLED device. The fluorine atoms, in particular, are known to modulate the HOMO/LUMO energy levels of organic molecules, which can enhance charge injection/transport properties and improve device efficiency and stability. The bromo- and chloro- positions serve as synthetic handles to attach these fragments to other parts of the final material, such as carbazole (B46965) or triazine units, which are common components of high-performance OLED materials.
Future Research Directions in Polyhalogenated Aryl Ether Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of polyhalogenated aryl ethers has traditionally relied on classical methods that often involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. The pursuit of green chemistry principles has spurred the development of more sustainable synthetic pathways.
Future research is focused on minimizing environmental impact by exploring catalytic systems that operate under milder conditions, reducing energy consumption and by-product formation. The development of one-pot procedures, where multiple synthetic steps are carried out in a single reaction vessel, is a key area of interest. For instance, the synthesis of poly(silyl ether)s (PSEs) through dehydrogenative cross-coupling represents an environmentally friendly approach where the only byproduct is H2 gas. mdpi.com This contrasts with traditional methods for PSE synthesis, such as using dichlorosilanes, which produce corrosive HCl that requires neutralization and separation. mdpi.com
The use of safer, renewable, or recyclable solvents and reagents is another critical aspect. Research into enzymatic catalysis and biocatalysis shows promise for highly selective and environmentally benign transformations of halogenated aromatics. nih.gov Furthermore, flow chemistry is emerging as a powerful tool for the safe and efficient synthesis of these compounds, offering precise control over reaction parameters and minimizing the risks associated with handling potentially hazardous intermediates.
Table 1: Comparison of Synthetic Approaches for Aryl Ethers
Advancements in Site-Selective Functionalization
For a polysubstituted molecule like 1-Bromo-3-chloro-2-ethoxy-5-fluorobenzene, the ability to selectively modify one position without affecting the others is a formidable challenge. The different electronic and steric environments of each potential reaction site demand highly selective synthetic tools.
A major thrust in modern organic synthesis is the development of catalytic methods for C–H bond functionalization. wisc.edu These reactions offer an atom-economical way to introduce new functional groups directly onto the aromatic core, bypassing the need for pre-functionalized starting materials. For polyhalogenated aryl ethers, this could mean selectively replacing a hydrogen atom at a specific position, guided by a directing group or a catalyst that recognizes the subtle differences in the electronic and steric nature of the C-H bonds. Dirhodium catalysts, for example, have shown remarkable ability to achieve site-selectivity in C-H functionalization by targeting the most sterically accessible sites. wisc.edu
Transition-metal catalysis, particularly with palladium, is instrumental in achieving site-selective cross-coupling reactions. rsc.org The relative reactivity of C-Br versus C-Cl bonds in Suzuki, Buchwald-Hartwig, or Sonogashira couplings allows for sequential functionalization. Typically, the C-Br bond is more reactive than the C-Cl bond, enabling selective substitution at the bromine-bearing carbon first. Future research will focus on developing new ligand and catalyst systems that can reverse or tune this selectivity, allowing for the functionalization of the less reactive C-Cl bond in the presence of a C-Br bond. Such control is crucial for the efficient and planned synthesis of complex target molecules from simple polyhalogenated precursors. rsc.orgacs.org
Integration of Computational and Experimental Methodologies
The synergy between computational chemistry and experimental synthesis has become a powerful paradigm for advancing organic chemistry. For complex molecules like polyhalogenated aryl ethers, computational modeling provides invaluable insights that can guide experimental design and explain observed outcomes.
Density Functional Theory (DFT) and other quantum chemical methods are used to model reaction pathways, calculate transition state energies, and predict the regioselectivity of reactions. acs.orgacs.org For example, before attempting a complex electrophilic aromatic substitution on 1-Bromo-3-chloro-2-ethoxy-5-fluorobenzene, computational analysis can predict the most likely site of substitution by evaluating the stability of the possible intermediates (sigma complexes). acs.orgnumberanalytics.com This predictive power saves significant time and resources in the laboratory by narrowing down the experimental conditions that need to be screened.
Furthermore, computational studies are crucial for understanding the mechanisms of novel catalytic cycles. acs.org By modeling the interaction between the substrate, catalyst, and reagents, researchers can elucidate the key steps that determine the reaction's efficiency and selectivity. This integration allows for a rational design of better catalysts and reaction conditions, accelerating the development of new synthetic methods for polyhalogenated aromatics. acs.orgappleacademicpress.com
Table 2: Roles of Computational and Experimental Methodologies
Exploration of New Catalytic Systems for Halogenated Aromatics
The functionalization of halogenated aromatics is heavily reliant on catalytic processes. While palladium-based catalysts are workhorses in this field, there is a continuous drive to explore new catalytic systems that offer improved performance, lower cost, and reduced environmental impact.
Copper-catalyzed reactions have gained significant attention due to the low cost and low toxicity of copper compared to precious metals like palladium. mdpi.com Copper catalysts are effective for a range of transformations, including C-O, C-N, and C-S bond formation, as well as halogenation and dehalogenation reactions. mdpi.com Future work will likely focus on developing more robust and versatile copper-based systems with well-defined ligands that can operate under mild, environmentally friendly conditions.
Nickel-based catalysts are also emerging as a powerful, cost-effective alternative for the hydrodehalogenation (HDH) of halogenated aromatic compounds. mdpi.com HDH is an important reaction for both synthesis (removing a halogen) and environmental remediation. Nickel catalysts have shown high selectivity in the reduction of polychlorinated benzenes without reducing the aromatic ring itself. mdpi.com Research is also directed towards bimetallic catalysts, which can exhibit synergistic effects, leading to higher activity and selectivity than their monometallic counterparts. The development of carborane-based Lewis base catalysts for aromatic halogenation using N-halosuccinimides represents another innovative approach that avoids the harsh conditions of classical methods. chemrxiv.org
Table 3: Catalytic Systems for Halogenated Aromatics
Understanding Complex Reactivity Patterns in Polysubstituted Systems
The reactivity of a polysubstituted benzene (B151609) ring is governed by the complex interplay of the electronic (inductive and resonance) and steric effects of all its substituents. numberanalytics.comlibretexts.org In 1-Bromo-3-chloro-2-ethoxy-5-fluorobenzene, the ethoxy group is an activating, ortho-, para-director due to its strong +R (resonance) effect. Conversely, the halogen atoms (F, Cl, Br) are deactivating due to their strong -I (inductive) effect, but are also ortho-, para-directors because of their +R effect. libretexts.orgmsu.edu
Understanding how these competing effects influence the outcome of a reaction is a fundamental research goal. For electrophilic aromatic substitution, the position of attack will be determined by the net effect of all substituents on the stability of the intermediate arenium ion. The powerful activating effect of the ethoxy group would likely direct an incoming electrophile to the positions ortho and para to it (C6 and C4). However, the C4 position is blocked by a chlorine atom, and the C6 position is sterically hindered by the adjacent bromine atom. This complexity makes predicting the outcome non-trivial and highlights the need for careful experimental and computational investigation. numberanalytics.comlibretexts.org
Future research will focus on developing predictive models that can accurately account for these interacting substituent effects in polysubstituted systems. numberanalytics.com This involves systematic studies of reaction kinetics and product distributions for a wide range of substrates and reactions. A deeper understanding of these reactivity patterns is essential for the rational design of synthetic routes to complex molecules where precise control over regiochemistry is paramount. fiveable.me
Table of Mentioned Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
